5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride
Description
5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with bromo (position 5), chloro (position 3), and methoxy (position 2) groups. Sulfonyl chlorides are critical intermediates in organic synthesis, enabling the introduction of sulfonamide or sulfonate functionalities into target molecules, particularly in pharmaceuticals, agrochemicals, and materials science .
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPBZTRGGPBFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-bromo-3-chloro-2-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat management and high yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of bioactive compounds for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Sulfonyl Chloride Analogs
Table 2: Functional Analogs (Benzoyl Chlorides)
Research Findings and Discussion
- Electronic Effects : Methoxy groups (electron-donating) decrease sulfonyl chloride reactivity compared to halogenated analogs, making them more suitable for controlled reactions. Conversely, pyridine-based sulfonyl chlorides exhibit heightened reactivity due to the electron-withdrawing nitrogen .
- Steric and Solubility Considerations : Bulky substituents like methoxymethoxy () enhance solubility but may hinder access to the reactive sulfonyl chloride group in sterically demanding reactions .
- Applications : Halogenated benzenesulfonyl chlorides are widely used in cross-coupling reactions, while benzoyl chlorides are preferred for acylations under milder conditions .
Biological Activity
5-Bromo-3-chloro-2-methoxybenzenesulfonyl chloride is an organic compound characterized by the presence of bromine and chlorine substituents on a benzene ring, along with a methoxy group. This compound belongs to the class of benzenesulfonyl chlorides, which are known for their utility in organic synthesis and potential biological applications.
- Molecular Formula : CHBrClOS
- Molecular Weight : Approximately 319.99 g/mol
The sulfonyl chloride functional group in this compound is significant for its reactivity with nucleophiles, making it a candidate for various biological interactions and therapeutic applications.
Potential Pharmacological Properties
- Antibacterial Activity : Sulfonamide derivatives are well-documented for their antibacterial properties. The interaction of sulfonamide groups with bacterial enzymes can inhibit folate synthesis, a critical pathway for bacterial growth.
- Antitumor Activity : Research indicates that compounds with sulfonamide motifs can disrupt protein-protein interactions critical in tumorigenesis. For example, inhibitors targeting the MYC oncogene have shown promise in disrupting its interaction with chromatin cofactors like WDR5, suggesting that structural analogs may have similar applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of related compounds indicate that modifications in the sulfonamide structure can significantly affect biological activity. The introduction of halogen atoms and methoxy groups can enhance binding affinity to biological targets due to increased hydrophobic interactions and potential hydrogen bonding capabilities .
Inhibition Studies
A study focused on salicylic acid-derived sulfonamides demonstrated that structurally related compounds could effectively inhibit interactions between MYC and WDR5, leading to reduced tumor cell viability. The binding affinity was measured using high-throughput screening techniques, revealing that modifications similar to those found in this compound could yield potent inhibitors .
Comparative Analysis of Biological Activity
A comparative analysis was conducted on various sulfonamide derivatives, including those structurally related to this compound. The results are summarized in the table below:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Salicylic acid-derived sulfonamide | 8–175 | Antitumor |
| Miltefosine | 5.06 | Anti-leishmanial |
| Amphotericin B | 5.71 | Antifungal |
Note: TBD = To Be Determined; IC50 values represent the concentration required to inhibit 50% of the target activity.
Q & A
Basic Questions
Q. What are the critical safety considerations when handling 5-bromo-3-chloro-2-methoxybenzenesulfonyl chloride in laboratory settings?
- Methodological Answer : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact . Work in a fume hood to prevent inhalation of vapors. In case of exposure, immediately wash affected areas with water and seek medical attention. Store separately from bases, oxidizers, and moisture due to its sulfonyl chloride reactivity .
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
- Methodological Answer : Start with a substituted benzene ring (e.g., 3-chloro-2-methoxybenzenesulfonic acid) and perform bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl₄ at 0–5°C). Follow with chlorosulfonation using ClSO₃H or PCl₅. Monitor reaction progress via TLC and adjust stoichiometry to minimize di-substitution byproducts .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Use cold recrystallization in anhydrous dichloromethane/hexane mixtures to remove unreacted precursors. For trace impurities, employ silica gel column chromatography with a gradient elution (e.g., 5–20% ethyl acetate in hexane). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) .
Q. Which analytical methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹³C NMR : Identify sulfonyl chloride (C-SO₂Cl) at ~125–135 ppm and methoxy (OCH₃) at ~55–60 ppm.
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z ≈ 315 (calculated for C₇H₅BrClO₃S⁺).
- X-ray Crystallography : Use SHELXL for refinement (e.g., space group P2₁/c) to resolve halogen positions and confirm substitution patterns .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl chloride group activates the ring for electrophilic substitution but steric hindrance from the methoxy and bromo groups may limit reactivity. Computational modeling (e.g., DFT at B3LYP/6-31G*) can predict regioselectivity. Experimentally, test reactivity with amines (e.g., aniline) in DMF at 60°C and compare yields with less-hindered analogs .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during sulfonamide synthesis using this compound?
- Methodological Answer : Conduct reactions under anhydrous conditions (dry THF or DCM, molecular sieves). Add amines slowly at −20°C to suppress hydrolysis. Use a Schlenk line for oxygen-sensitive steps. Monitor by ¹⁹F NMR (if applicable) or IR spectroscopy for SO₂Cl₂ byproduct detection (peaks at ~1370 cm⁻¹) .
Q. How can researchers resolve contradictions in crystallographic data when the bromo and chloro substituents exhibit positional disorder?
- Methodological Answer : In SHELXL, apply the PART instruction to model disorder. Refine occupancy ratios (e.g., 70:30) and use restraints (ISOR, DELU) to stabilize thermal parameters. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What computational approaches predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess hydrolysis rates in aqueous buffers. Experimentally, incubate samples at pH 2–12 (25–60°C) and track degradation via LC-MS. Compare activation energies (Arrhenius plots) to identify optimal storage conditions .
Q. How does the compound’s electronic profile compare to analogs (e.g., 5-bromo-2-methoxybenzenesulfonyl chloride) in catalytic applications?
- Methodological Answer : Use cyclic voltammetry to measure redox potentials (e.g., in acetonitrile with 0.1 M TBAPF₆). The additional chloro substituent increases electron deficiency, enhancing electrophilicity. Test catalytic efficiency in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) versus analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
